1-(1,3,5-Trimethyl-1H-pyrazol-4-ylmethyl)-piperazine dihydrochloride is a chemical compound with the molecular formula C11H22Cl2N4 and a molecular weight of approximately 281.23 g/mol. It is recognized for its potential applications in medicinal chemistry and other scientific fields. The compound is classified as a piperazine derivative, which is significant in pharmacological research due to its diverse biological activities.
This compound is synthesized from piperazine and 1,3,5-trimethyl-1H-pyrazole, both of which are important building blocks in organic synthesis. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. The presence of both piperazine and pyrazole moieties contributes to its unique chemical properties and potential biological activities.
The synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-piperazine dihydrochloride typically involves multi-step organic reactions. The initial steps include the formation of the pyrazole ring followed by its coupling with piperazine.
The molecular structure of 1-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-piperazine dihydrochloride consists of a piperazine ring substituted with a trimethylpyrazole group. The structural formula can be represented as follows:
The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
The compound can undergo various chemical transformations:
Common reagents for these reactions include:
These reactions can lead to a variety of derivatives that may exhibit distinct biological activities.
The mechanism of action for 1-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-piperazine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole moiety may enhance binding affinity due to its electron-donating properties, while the piperazine ring may facilitate interaction through hydrogen bonding or steric effects.
Property | Value |
---|---|
Molecular Formula | C11H22Cl2N4 |
Molecular Weight | 281.23 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
The compound's diverse applications underline its significance in ongoing research within pharmacology and materials science. Its unique structural features make it a valuable candidate for further studies aimed at drug development and other industrial applications.
The structural integration of piperazine and pyrazole heterocycles represents a cornerstone strategy in contemporary medicinal chemistry, exemplified by derivatives such as 1-(1,3,5-Trimethyl-1H-pyrazol-4-ylmethyl)-piperazine dihydrochloride (CAS 1185304-15-7). This dihydrochloride salt, with the molecular formula C₁₁H₂₂Cl₂N₄ and molecular weight 281.23 g/mol, combines the metabolic stability of the trimethylpyrazole unit with the versatile hydrogen-bonding capacity of the piperazine ring [2] [4]. Such hybrids exploit three-dimensional chemical space efficiently, enabling targeted interactions with diverse biological macromolecules. The hydrochloride salt form significantly enhances aqueous solubility—critical for in vitro and in vivo pharmacological assessments—while the methylene linker between heterocycles provides conformational adaptability [4] [5].
Piperazine-pyrazole conjugates are systematically classified by their attachment topology, profoundly influencing their pharmacodynamic profiles. The target compound exemplifies a methylene-bridged conjugate, distinct from direct-bound analogs like 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride (CAS 1949815-74-0; C₁₀H₂₀Cl₂N₄, MW 267.20 g/mol) [3] [7]. This methylene spacer (-CH₂-) elongates the distance between pharmacophores, reducing steric constraints and permitting enhanced target engagement flexibility.
Table 1: Structural Diversity in Piperazine-Pyrazole Conjugates
Attachment Type | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |
---|---|---|---|---|
Direct C4-Piperazine bond | 1949815-74-0 | C₁₀H₂₀Cl₂N₄ | 267.20 g/mol | Piperazine bound directly to pyrazole C4 |
Methylene-bridged | 1185304-15-7 | C₁₁H₂₂Cl₂N₄ | 281.23 g/mol | -CH₂- spacer between pyrazole C4 and piperazine |
Sulfonyl-linked | 1049801-48-0 | Not provided | Not provided | -SO₂- linker modulating electronics |
Variations further include sulfonyl-linked analogs (e.g., 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine), where the sulfonyl group introduces strong electron-withdrawing effects and planar geometry, altering binding kinetics [5]. The trimethylpyrazole moiety consistently contributes high passive membrane permeability, attributable to its balanced lipophilicity (predicted LogP ~1.29) [3].
Trimethylpyrazole derivatives emerged prominently in the late 1990s as scaffolds to mitigate metabolic vulnerabilities of simpler pyrazoles. Early applications focused on antifungal agents (e.g., derivatives targeting ergosterol biosynthesis) and anti-inflammatory drugs exploiting pyrazole-mediated COX-2 inhibition [5]. The incorporation of piperazine began circa 2005, capitalizing on its role as a solubility-enhancing motif and its prevalence in CNS-active drugs.
Key milestones include:
Table 2: Evolution of Piperazine-Pyrazole Hybrid Therapeutics
Era | Therapeutic Focus | Representative Advance | Impact |
---|---|---|---|
1990s–2000s | Antifungal/Anti-inflammatory | Simple alkylpyrazoles (no piperazine) | Demonstrated pyrazole metabolic stability |
2005–2010 | Kinase inhibition | Direct-bound piperazine-pyrazoles (e.g., CAS 1949815-74-0) | Validated target affinity but limited solubility |
2010–Present | Diverse targeted therapy | Methylene-bridged dihydrochlorides (e.g., CAS 1185304-15-7) | Improved solubility and conformational flexibility |
The C4 position of 1,3,5-trimethylpyrazole is electronically and sterically optimal for derivatization. Unlike the C3 and C5 sites, which are sterically hindered by methyl groups, C4 is unsubstituted and exhibits moderate nucleophilicity, enabling efficient electrophilic substitutions such as alkylation or sulfonation [5] [8]. Functionalization at C4 via methylene bridging (yielding structures like CAS 1185304-15-7) addresses three critical design challenges:
Comparisons with analogs highlight these advantages: Direct-linked derivatives (e.g., CAS 1949815-74-0) exhibit restricted rotation, while sulfonyl-linked variants suffer from reduced piperazine basicity (pKa drop ~2 units). The methylene-functionalized C4 thus represents a "sweet spot" balancing synthetic accessibility, drug-like properties, and target engagement versatility [3] [5] [7].
Table 3: Impact of C4-Functionalization on Key Properties
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0